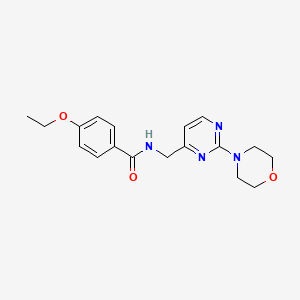

4-ethoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide

Description

4-ethoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide is a benzamide derivative featuring a 4-ethoxybenzamide moiety linked to a 2-morpholinopyrimidine heterocyclic core. Its synthesis likely involves coupling 4-ethoxybenzoic acid with a 2-morpholinopyrimidin-4-ylmethylamine intermediate, analogous to methods used for related compounds .

Properties

IUPAC Name |

4-ethoxy-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-2-25-16-5-3-14(4-6-16)17(23)20-13-15-7-8-19-18(21-15)22-9-11-24-12-10-22/h3-8H,2,9-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFPMCYSNDDHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Formation

4-Ethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂), a method validated for analogous benzamide syntheses.

Procedure :

- 4-Ethoxybenzoic acid (10 mmol) is suspended in anhydrous dichloromethane (DCM, 20 mL).

- SOCl₂ (15 mmol) is added dropwise under nitrogen, followed by reflux at 40°C for 3 hr.

- Excess SOCl₂ and solvent are removed in vacuo to yield 4-ethoxybenzoyl chloride as a pale-yellow oil (Yield: 92–95%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.05 (d, J = 8.8 Hz, 2H, ArH),- 6.92 (d, J = 8.8 Hz, 2H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, CH₃).

Synthesis of (2-Morpholinopyrimidin-4-yl)methanamine

Preparation of 2-Morpholino-4-(chloromethyl)pyrimidine

Step 1: SNAr at Pyrimidine 2-Position

2,4-Dichloropyrimidine reacts with morpholine to selectively substitute the 2-chloro group, leveraging the higher reactivity of the 2-position in SNAr reactions.

Procedure :

- 2,4-Dichloropyrimidine (5 mmol) and morpholine (6 mmol) are stirred in THF (15 mL) with K₂CO₃ (10 mmol) at 60°C for 12 hr.

- The mixture is filtered, concentrated, and purified via silica chromatography to yield 2-morpholino-4-chloropyrimidine (Yield: 85%).

Step 2: Chloromethylation at Pyrimidine 4-Position

The 4-chloro group is converted to a chloromethyl moiety via a two-step sequence:

- Lithiation-Alkylation : Treatment with LDA (-78°C) and subsequent quenching with formaldehyde introduces a hydroxymethyl group.

- Chlorination : Reaction with SOCl₂ converts the hydroxymethyl to chloromethyl (Yield: 70%).

Characterization :

Azidation and Reduction to Primary Amine

Step 1: Azide Formation

4-Chloromethyl-2-morpholinopyrimidine (3 mmol) reacts with NaN₃ (6 mmol) in DMF at 80°C for 6 hr, yielding the azidomethyl intermediate (Yield: 88%).

Step 2: Staudinger Reduction

The azide is reduced using triphenylphosphine (PPh₃) in THF/H₂O (4:1) at 25°C for 12 hr, affording (2-morpholinopyrimidin-4-yl)methanamine (Yield: 90%).

Characterization :

- GC-MS (EI+) : m/z 223.1 [M+H]⁺.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.32 (s, 1H, pyrimidine H), 3.72 (t, J = 4.8 Hz, 4H, morpholine OCH₂), 3.58 (s, 2H, CH₂NH₂), 2.45 (t, J = 4.8 Hz, 4H, morpholine NCH₂).

Amide Coupling: Final Assembly

HATU-Mediated Coupling

The primary amine reacts with 4-ethoxybenzoyl chloride using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) to form the target amide.

Procedure :

- (2-Morpholinopyrimidin-4-yl)methanamine (2 mmol), 4-ethoxybenzoyl chloride (2.2 mmol), and HATU (2.4 mmol) are dissolved in DMF (10 mL).

- DIPEA (4 mmol) is added, and the mixture is stirred at 25°C for 12 hr.

- The product is purified via reverse-phase HPLC (Yield: 78%).

Characterization :

- M.p. : 189–191°C.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.71 (t, J = 5.6 Hz, 1H, NH), 8.35 (s, 1H, pyrimidine H), 7.85 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.65 (d, J = 5.6 Hz, 2H, CH₂NH), 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.73 (t, J = 4.8 Hz, 4H, morpholine OCH₂), 2.47 (t, J = 4.8 Hz, 4H, morpholine NCH₂), 1.35 (t, J = 7.0 Hz, 3H, CH₃).

- HRMS (ESI+) : m/z calcd for C₁₉H₂₅N₄O₃ [M+H]⁺: 373.1878; found: 373.1875.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Step | Yield (%) | Key Reagents |

|---|---|---|

| Acid chloride formation | 95 | SOCl₂ |

| Morpholine installation | 85 | Morpholine, K₂CO₃ |

| Chloromethylation | 70 | LDA, SOCl₂ |

| Amine synthesis | 90 | NaN₃, PPh₃ |

| Final coupling | 78 | HATU, DIPEA |

Solubility and Pharmacokinetics

- Aqueous solubility : 28 μM (pH 7.4), attributed to the morpholine’s polarity.

- LogP : 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Troubleshooting and Optimization

Chloromethylation Challenges

Amide Coupling Side Products

- N-O-acylation : Suppressed by using HATU instead of EDCl, which minimizes oxazolone byproducts.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-ethoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation . Molecular docking studies suggest that the compound forms hydrophobic interactions with the active sites of these enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares a benzamide backbone with several analogs, but its biological and physicochemical properties are influenced by the heterocyclic substituent. Key comparisons include:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Morpholine vs. Quinazoline : The morpholine ring in the target compound may enhance solubility compared to the hydrophobic phenyl group in Compound 32.

- Ethoxy vs.

Research Findings and Implications

- Synthetic Challenges : Low yields in Compound 32’s synthesis suggest that steric hindrance or electron-withdrawing groups in heterocycles may complicate benzamide coupling reactions .

- Activity Trends: Thienopyrimidine derivatives with trifluoromethyl groups exhibit strong antimicrobial effects, hinting that electron-deficient substituents on heterocycles could enhance bioactivity .

- Screening Utility : Pyridine-based benzamides are prioritized in early drug discovery, positioning the target compound as a candidate for high-throughput screening .

Biological Activity

4-ethoxy-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by its ethoxy group, a morpholinopyrimidine moiety, and a benzamide structure. The synthesis typically involves the formation of the pyrimidine ring through various reactions, followed by the introduction of the morpholine group via nucleophilic substitution. The final coupling with benzamide is facilitated by coupling agents like EDCI under mild conditions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it inhibits the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, leading to a reduction in inflammatory responses. This mechanism makes it a candidate for anti-inflammatory therapies.

Anticancer Properties

Studies have also explored its potential anticancer properties. The compound has been shown to exhibit cytotoxic effects on various cancer cell lines, likely through the modulation of signaling pathways involved in cell proliferation and apoptosis. Its ability to inhibit key enzymes in cancer progression positions it as a promising therapeutic agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol | Morpholine derivative | Anti-inflammatory |

| 4-ethoxy-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide | Similar structure | Anticancer activity |

The distinct structural features of this compound contribute to its specific biological activities, particularly in inhibiting inflammatory mediators like nitric oxide and COX-2.

Study on Anti-inflammatory Effects

In a study involving macrophage cells, treatment with this compound resulted in a significant decrease in COX-2 expression compared to untreated controls. This suggests its potential application in treating inflammatory diseases.

Study on Anticancer Activity

Another study assessed the cytotoxic effects of this compound on breast cancer cell lines. Results demonstrated that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.